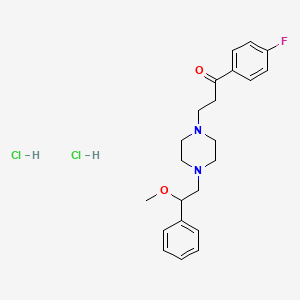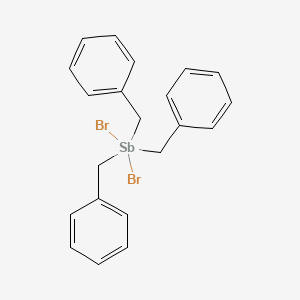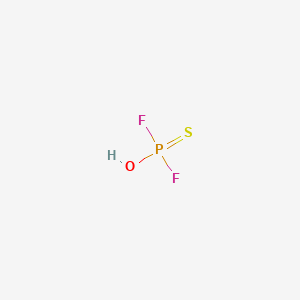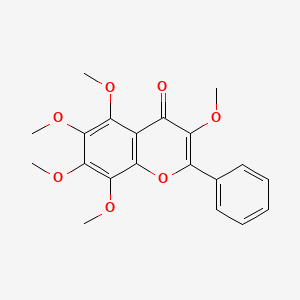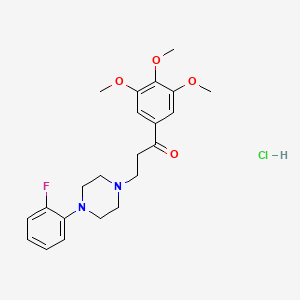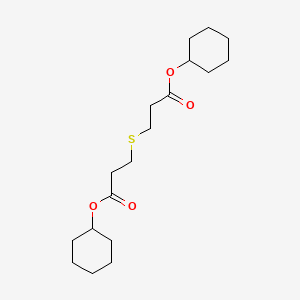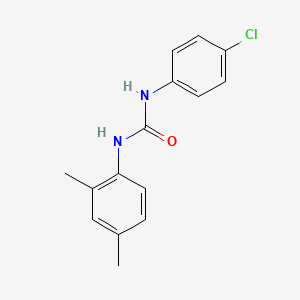
2-(3-Benzoylphenyl)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzoylphenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of benzoylphenyl derivatives It is structurally characterized by a benzoyl group attached to a phenyl ring, which is further connected to an acetamide moiety with two N,N-dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the acylation of 3-aminobenzophenone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient coupling of aryl Grignard reagents with acyl chlorides under mild conditions, using eco-friendly solvents like 2-methyltetrahydrofuran. The process is designed to be safe and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(3-Benzoylphenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylbenzoic acid, while reduction could produce benzyl alcohol derivatives.
科学的研究の応用
2-(3-Benzoylphenyl)-N,N-dimethylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(3-Benzoylphenyl)-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins. By inhibiting this pathway, the compound exerts anti-inflammatory and analgesic effects .
類似化合物との比較
Similar Compounds
2-(3-Benzoylphenyl)propanoic acid: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features.
2-(3-Benzoylphenyl)propanamide: Another derivative with comparable properties and applications.
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: A compound with potential anti-cancer properties
Uniqueness
2-(3-Benzoylphenyl)-N,N-dimethylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
24026-35-5 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
2-(3-benzoylphenyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H17NO2/c1-18(2)16(19)12-13-7-6-10-15(11-13)17(20)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChIキー |
OCKAZIAJRHOPOT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


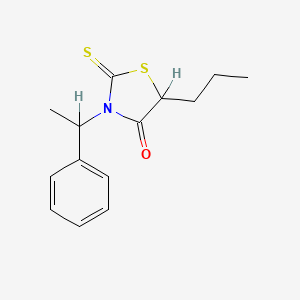
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
